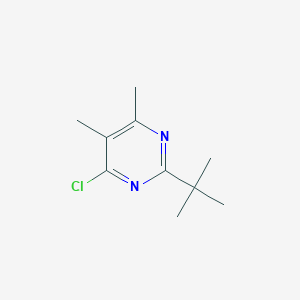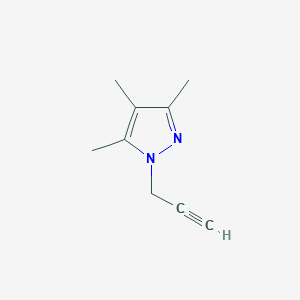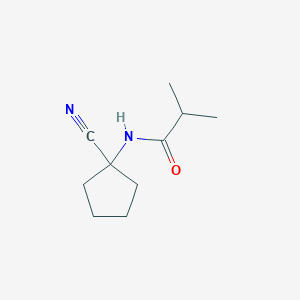![molecular formula C10H15ClF3N3O2 B1522873 2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride CAS No. 1397062-20-2](/img/structure/B1522873.png)
2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride” is a chemical compound with the formula C10H15ClF3N3O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H14F3N3O2.ClH/c1-7-8(5-15-16-7)3-2-4-14-9(17)18-6-10(11,12)13;/h5H,2-4,6H2,1H3,(H,14,17)(H,15,16);1H . This indicates that the molecule contains a trifluoroethyl group, a carbamate group, and a 5-methyl-1H-pyrazol-4-yl group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 301.7 . Unfortunately, other physical and chemical properties such as boiling point, density, and pKa are not available .Applications De Recherche Scientifique
Synthesis and Probe Design
Compounds with trifluoromethyl groups and pyrazole rings are synthesized for specific applications, such as the development of high-affinity probes for GABA receptors. For instance, a fipronil-based probe with a trifluoromethyl group was created for studying GABA receptors, indicating the potential of similar compounds in neurological research (Sammelson & Casida, 2003).
Herbicidal Activity
Carbamate derivatives, specifically those related to pyrazole, have been explored for their herbicidal properties. Research into such compounds demonstrates their potential in agricultural applications to enhance crop protection without significantly affecting seed germination at certain concentrations (Lee, Park, & Kim, 1989).
Antibacterial and Antifungal Agents
Novel derivatives featuring carbamate groups and trifluoromethylated structures are synthesized for assessing their antimicrobial effectiveness. This includes exploring their potential as antibacterial and antifungal agents, indicative of their applications in developing new treatments for infections (Prasad, 2021).
Nanoparticle Carrier Systems
The integration of carbamate fungicides into nanoparticle carrier systems for controlled release and reduced environmental toxicity showcases the versatility of such compounds in enhancing agricultural fungicide delivery systems (Campos et al., 2015).
Antileukemic Activity
The synthesis of carbamate-substituted heterocycles has shown significant activity against leukemia, suggesting the potential of such compounds in cancer research and therapy (Anderson, Heider, Raju, & Yucht, 1988).
Mécanisme D'action
Target of Action
The primary target of 2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of This compound involves lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction enhances the compound’s potency toward its target enzyme.
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound’s interaction with the reverse transcriptase enzyme suggests it may influence pathways related to viral replication or other processes involving reverse transcription .
Result of Action
The molecular and cellular effects of This compound Given its reported interaction with the reverse transcriptase enzyme, it may inhibit the enzyme’s activity, potentially affecting viral replication or other processes involving reverse transcription .
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2.ClH/c1-7-8(5-15-16-7)3-2-4-14-9(17)18-6-10(11,12)13;/h5H,2-4,6H2,1H3,(H,14,17)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKAIIRHLMLHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)


![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate](/img/structure/B1522808.png)


